DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

Description

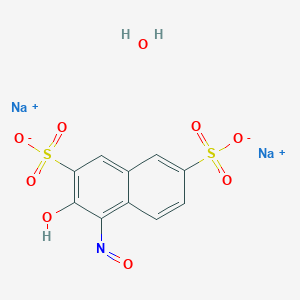

Disodium 1-nitroso-2-naphthol-3,6-disulfonate monohydrate (CAS 525-05-3), commonly termed nitroso-R salt, is a synthetic aromatic compound with the molecular formula C₁₀H₅NNa₂O₈S₂·H₂O and a molecular weight of 395.27 g/mol . It exists as a light yellow to green crystalline powder, exhibits high water solubility, and is sparingly soluble in methanol or ethanol . Its primary application lies in analytical chemistry for the spectrophotometric determination and preconcentration of transition metals, particularly cobalt(II), iron(III), copper(II), and nickel(II) . The nitroso (-NO) and hydroxyl (-OH) groups enable selective chelation with metal ions, forming stable colored complexes detectable at low concentrations (e.g., 0.125 ng/mL for copper) .

Properties

IUPAC Name |

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO8S2.2Na.H2O/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCJJHALFWNIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate typically involves the following steps :

Sulfonation: 2-Naphthol is reacted with sulfuric acid to produce 2-naphthol-3,6-disulfonic acid.

Nitrosation: The 2-naphthol-3,6-disulfonic acid is then reacted with nitrous acid to form 1-nitroso-2-naphthol-3,6-disulfonic acid.

Neutralization: Finally, the 1-nitroso-2-naphthol-3,6-disulfonic acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The nitroso group undergoes oxidation to form nitro derivatives. Key reagents and outcomes include:

This reaction is critical in analytical chemistry for modifying the compound’s metal-binding properties .

Reduction Reactions

The nitroso group is reduced to an amine under controlled conditions:

Reduction products are intermediates in synthesizing dyes and pharmaceuticals .

Substitution Reactions

The sulfonate groups participate in nucleophilic substitution. A notable example is iodination :

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| I₂, Cu(OAc)₂·H₂O | CHCl₃/MeOH (1:1), RT | 3-Iodo-1-nitrosonaphthalen-2-ol | 94% | |

| Na₂S₂O₃ (workup) | THF, aqueous extraction | Purified iodinated product | – |

This copper-mediated reaction demonstrates regioselectivity at the naphthol ring’s 3-position .

Metal Complexation

The compound forms stable chelates with transition metals, enabling analytical applications:

The nitroso and hydroxyl groups coordinate metals, forming colored complexes (e.g., blue with Co²⁺) .

Reaction Mechanism Insights

-

Nitroso Redox Chemistry : The –NO group’s redox activity is pH-dependent, favoring oxidation in acidic media and reduction in basic conditions .

-

Sulfonate Reactivity : The electron-withdrawing sulfonate groups direct electrophilic substitution to the 3-position of the naphthol ring .

-

Copper-Mediated Pathways : Cu²⁺ acts as a Lewis acid, polarizing the nitroso group and facilitating halogenation .

Scientific Research Applications

Analytical Chemistry

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is primarily utilized as a reagent for trace metal analysis. It forms stable complexes with various metal ions, enabling sensitive detection and quantification.

Key Applications :

- Trace Metal Determination : Used for detecting metals such as cobalt and potassium in environmental and biological samples.

- Colorimetric Analysis : The compound exhibits color changes upon complexation with metal ions, facilitating visual detection methods.

| Application | Metal Ion Detected | Detection Method |

|---|---|---|

| Trace Metal Analysis | Cobalt | Colorimetric |

| Biological Samples | Potassium | Spectrophotometry |

Biological Applications

In biological research, this compound is employed for the preconcentration and detection of trace metals in biological matrices. Its ability to form chelates with metal ions enhances its utility in biological assays.

Case Study :

A study demonstrated the effectiveness of this compound in detecting trace levels of copper in human serum samples using a spectrophotometric method. The results indicated a high sensitivity and specificity for copper ions, making it suitable for clinical diagnostics.

Medical Diagnostics

The compound has potential applications in medical diagnostics, particularly for assays that require the detection of metal ions associated with various diseases.

Potential Uses :

- Diagnostic Assays : Investigated for its role in developing assays for metal ion detection linked to diseases such as Wilson's disease (copper accumulation).

Industrial Applications

This compound is also utilized in industrial settings for quality control and analysis of metal content in products.

Key Industrial Uses :

- Metal Content Analysis : Employed in industries to ensure compliance with safety standards regarding heavy metal content in consumer products.

| Industry | Application |

|---|---|

| Environmental | Water quality testing |

| Manufacturing | Quality control of raw materials |

Mechanism of Action

The mechanism of action of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate involves its ability to form stable complexes with metal ions. The nitroso and hydroxyl groups on the naphthol ring coordinate with metal ions, forming a chelate complex. This complexation is highly specific and sensitive, making it an effective reagent for trace metal analysis .

Comparison with Similar Compounds

Disodium 2-Naphthol-3,6-disulfonate (CAS 135-51-3)

3-Hydroxy-4-((3-Hydroxy-4-nitrosophenyl)diazenyl)naphthalene-1-sulfonic Acid

Disodium Hydrogen Phosphate (Na₂HPO₄)

- Structural Difference: An inorganic salt without aromatic or nitroso functional groups .

- Properties: Acts as a pH buffer or catalyst in organic synthesis (e.g., multicomponent reactions) . No affinity for transition metals, unlike nitroso-R salt’s selective binding .

Functional Comparison in Metal Chelation

Key Advantages of Nitroso-R Salt :

- Selectivity : Forms stable complexes only with specific transition metals, minimizing interference from alkali/alkaline earth metals .

- Sensitivity : Enables detection at sub-ppb levels via derivative spectrophotometry or flame atomic absorption spectrometry (FAAS) .

Commercial and Research Relevance

Biological Activity

Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate (CAS Number: 525-05-3) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and analytical chemistry. This article explores its biological effects, applications, and relevant research findings.

This compound is a crystalline powder with the molecular formula and a molecular weight of approximately 377.25 g/mol. It is known for its high purity (≥98%) and is often used in spectrophotometric applications due to its ability to form colored complexes with various metal ions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅NNa₂O₈S₂ |

| Molecular Weight | 377.25 g/mol |

| Appearance | Light yellow to green powder |

| Purity | ≥98% |

| CAS Number | 525-05-3 |

Biological Activity

The biological activity of this compound primarily revolves around its role as a reagent in biochemical assays and its interaction with metal ions. Its nitroso group allows it to participate in various redox reactions and complexation processes.

Metal Ion Complexation

This compound demonstrates a strong affinity for transition metals, which can be utilized for analytical purposes. For example, it forms stable complexes with metals such as cobalt (Co), nickel (Ni), and lead (Pb), making it useful in spectrophotometric determinations.

Table: Metal Ion Complexation Properties

| Metal Ion | Stability Constant | Color Change Observed |

|---|---|---|

| Cobalt | High | Blue |

| Nickel | Moderate | Green |

| Lead | Low | Yellow |

Case Studies

-

Spectrophotometric Determination :

A study demonstrated the use of this compound for the spectrophotometric determination of various metal ions. The compound's ability to form colored complexes was highlighted as a key feature for detecting trace metals in environmental samples. -

Biological Buffer Interactions :

Research indicated that this compound interacts with divalent metal ions within biological buffers, affecting their binding thermodynamics. This interaction can influence various biochemical pathways where metal ions play critical roles.

Research Findings

Recent studies have focused on the compound's potential applications beyond analytical chemistry. Its properties suggest possible uses in:

- Environmental Monitoring : As a reagent for detecting heavy metals in water samples.

- Biomedical Research : Investigating its role in modulating enzyme activities or as a potential therapeutic agent due to its ability to interact with biological systems.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate?

- Methodological Answer : Purity can be assessed via loss on drying (≤5% at 105°C, as per specifications) and infrared spectroscopy to confirm structural authenticity . High-performance liquid chromatography (HPLC) or titration methods are recommended for quantitative purity analysis, especially for batches labeled >98.0% (T) . For structural confirmation, compare experimental IR spectra with reference data (e.g., MFCD00149246) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight glass containers at room temperature, protected from light and moisture. Hydrate stability is critical; avoid exposure to high humidity to prevent deliquescence or decomposition . Periodic checks for color changes (yellow to orange is acceptable) and moisture uptake are advised.

Q. How should solubility limitations be addressed in aqueous-based assays?

- Methodological Answer : The compound is slightly soluble in water (~1% w/v). For improved solubility, use warm ultrapure water (40–50°C) and sonicate for 15–30 minutes . Alternatively, prepare stock solutions in alkaline buffers (pH 8–9) to enhance dissolution via sulfonate group ionization .

Advanced Research Questions

Q. How can this compound be utilized for trace metal detection in complex matrices?

- Methodological Answer : As a chelating agent, it forms stable complexes with Co²⁺ and Fe³⁺. For cobalt detection, mix 1% aqueous nitroso-R salt solution with samples at pH 4–6 (acetate buffer), and measure absorbance at 520 nm after 10-minute incubation . For iron, pre-concentrate using ion-pair chromatography with benzyldimethyltetradecylammonium chloride on naphthalene columns, followed by atomic absorption spectroscopy (AAS) at 248 nm .

Q. What experimental parameters critically influence the selectivity of metal-chelate formation?

- Methodological Answer : Key parameters include:

- pH : Optimal Co²⁺ chelation occurs at pH 4.5–5.5, while Fe³⁺ requires pH 3.5–7.5 .

- Interfering ions : Mask Cu²⁺ with thiourea and Al³⁺ with fluoride ions .

- Reaction time : Ensure 10–15 minutes for full complexation to avoid false negatives .

Q. How can researchers resolve discrepancies in spectrophotometric data when using this compound?

- Methodological Answer : Inconsistent absorbance readings may arise from:

- Light sensitivity : Protect solutions from direct light during preparation and measurement.

- Temperature effects : Standardize reactions at 25°C to minimize thermal degradation .

- Matrix effects : Perform standard addition calibration in sample-matched matrices (e.g., biological fluids) to account for interference .

Q. What strategies enhance the compound’s application in environmental studies, such as nitroso compound behavior analysis?

- Methodological Answer : Use nitroso-R salt as a model nitroso compound to study redox interactions. For environmental fate studies, simulate aqueous systems with controlled dissolved oxygen and UV exposure. Monitor nitroso group stability via cyclic voltammetry or LC-MS .

Safety and Handling Considerations

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) . Avoid inhalation of dust (H332) by working in fume hoods.

- Waste Disposal : Neutralize acidic/basic solutions before disposal. Collect solid waste for incineration at approved facilities (P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.